4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-(Azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl substituent and a benzamide moiety modified with an azepane sulfonyl group. Its molecular weight is 486.5 g/mol, with a computed XLogP3 of 2.9, indicating moderate lipophilicity . The azepane sulfonyl group may enhance binding affinity to biological targets due to its bulk and electron-withdrawing nature, while the pyridin-3-yl substituent could contribute to π-π interactions in enzyme active sites.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-18(22-20-24-23-19(29-20)16-6-5-11-21-14-16)15-7-9-17(10-8-15)30(27,28)25-12-3-1-2-4-13-25/h5-11,14H,1-4,12-13H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMXNGRPVBORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Azepane Ring Formation: The azepane ring can be introduced through nucleophilic substitution reactions involving azepane derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the azepane ring.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
Key structural analogs share the 1,3,4-oxadiazole core but differ in substituents, influencing their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Diversity : The target compound’s azepane sulfonyl group distinguishes it from LMM5/LMM11 (alkyl/aryl sulfamoyl) and 6a (ethylthio-oxadiazole). Larger substituents like azepane may improve target engagement but reduce solubility.
- Biological Activity : While LMM5/LMM11 exhibit antifungal activity via thioredoxin reductase inhibition , the target compound’s activity remains uncharacterized. Compound 6a, with a sulfonylbenzamide group, inhibits hCA II, suggesting sulfonyl moieties may target metalloenzymes .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s XLogP3 (2.9) is higher than typical oxadiazoles (e.g., Compound 8 in ), likely due to the azepane group. This may enhance membrane permeability but reduce aqueous solubility.
Q & A
Basic: What are the key synthetic pathways for synthesizing 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide?
Answer:
The synthesis typically involves:
- Cyclization : Formation of the 1,3,4-oxadiazol-2-yl moiety via dehydrative cyclization of acylthiosemicarbazides under acidic conditions .
- Sulfonylation : Reaction of a benzamide precursor with azepane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Coupling : Amide bond formation between the sulfonylated benzamide and the oxadiazole-pyridine intermediate using coupling agents like EDC/HOBt .
Key solvents include DMF or dichloromethane, with temperature control (0–25°C) critical for yield optimization .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm functional group integration and stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for biological assays) .
- FT-IR : Identifies sulfonyl (S=O, ~1350 cm) and oxadiazole (C=N, ~1600 cm) groups .
Basic: What functional groups in this compound contribute to its potential pharmacological activity?
Answer:
- 1,3,4-Oxadiazole : Enhances metabolic stability and binds to enzymatic active sites via π-π stacking .
- Sulfonamide : Imparts acidity (pKa ~9–10) for hydrogen bonding with biological targets .
- Pyridinyl : Facilitates solubility and interactions with hydrophobic pockets in proteins .
Advanced: How can reaction conditions be optimized to improve yield during sulfonylation?
Answer:
- Solvent Choice : Use anhydrous DMF to stabilize reactive intermediates and minimize hydrolysis .
- Catalyst Screening : Test bases like DMAP or pyridine to enhance nucleophilic attack efficiency .
- Temperature Gradient : Perform stepwise heating (e.g., 0°C → 25°C over 2 hours) to control exothermic side reactions .
- DOE (Design of Experiments) : Apply factorial design to evaluate interactions between pH, solvent ratio, and reaction time .
Advanced: How should researchers address contradictory data regarding the compound’s biological activity across assays?
Answer:
- Assay Validation : Confirm cell line viability (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum content) .
- Stereochemical Purity : Re-analyze enantiomeric excess via chiral HPLC; impurities <1% can skew results .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .
Advanced: What computational strategies can predict the compound’s reactivity and stability under physiological conditions?
Answer:
- Quantum Chemical Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to degradation .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and logP (2.5–3.5 ideal) .
- Solvent-Accessible Surface Area (SASA) : Predict aggregation propensity in aqueous media using MD simulations .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–40°C) and monitor degradation via LC-MS .
- Arrhenius Modeling : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf life .
- Solid-State NMR : Detect polymorphic transitions under stress conditions (humidity, light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
